molecular formula C14H27N B1682752 Myristonitrile CAS No. 629-63-0

Myristonitrile

Cat. No. B1682752
CAS RN: 629-63-0
M. Wt: 209.37 g/mol
InChI Key: MLRCLPRHEOPXLL-UHFFFAOYSA-N
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Description

Myristonitrile, also known as Tetradecanenitrile, is a chemical compound with the molecular formula C14H27N . It has a molecular weight of 209.3709 . Other names for this compound include 1-Cyanotridecane, Tetradecanonitrile, and Myristyl nitrile .


Synthesis Analysis

The synthesis of nitriles, including Myristonitrile, can be achieved through a biocatalytic process that involves the dehydration of aldoximes in water . This process is efficient and cyanide-free, making it a sustainable method for nitrile synthesis . The aldoxime substrates required for this process are readily available by condensation of aldehydes with NH2OH .


Molecular Structure Analysis

The molecular structure of Myristonitrile consists of a long carbon chain with a nitrile group at one end . The InChIKey for Myristonitrile is MLRCLPRHEOPXLL-UHFFFAOYSA-N .


Chemical Reactions Analysis

In terms of chemical reactions, Myristonitrile can be involved in the synthesis of nitriles through the dehydration of aldoximes . This process is catalyzed by aldoxime dehydratase enzymes .


Physical And Chemical Properties Analysis

Myristonitrile is a liquid at 20 degrees Celsius . It has a density of 0.830 g/mL and a refractive index of 1.4415 . The boiling point of Myristonitrile is between 226-227 degrees Celsius .

Scientific Research Applications

Pharmacognostic and Phytochemical Study

Myristonitrile, derived from Myristica fragrans (nutmeg), has been a subject of pharmacognostic and phytochemical studies. Research has delved into the qualitative and quantitative analysis of its constituents, including alkaloids, carbohydrates, proteins, amino acids, tannins, saponins, flavonoids, and fixed oils. These studies are crucial for setting quality standards and exploring its potential therapeutic uses (Yasmin, Renu & Bhaskara, 2017).

Dietary Supplement in Livestock

Myristonitrile, in the form of myristic acid, has been evaluated as a dietary supplement in dairy cow rations. Studies have shown its effects on ruminal methanogenesis and the fatty acid profile in milk. This research is significant for understanding how myristic acid supplementation can reduce methane production in ruminants, potentially contributing to more sustainable livestock farming practices (Odongo et al., 2007).

Role in Cellular Processes

Myristonitrile is involved in crucial cellular processes such as protein myristoylation. This irreversible linkage of myristic acid to proteins plays a role in protein subcellular localization, signaling pathways, oncogenesis, and viral replication. Understanding myristoylation is vital for insights into cellular life and death, particularly in the context of apoptosis and the role of myristoylated proteins in health and disease (Martin, Beauchamp & Berthiaume, 2011).

Antimicrobial Properties and Medicinal Value

Research into the antimicrobial effect and bioactive content of Myristica, which contains myristonitrile, highlights its potential in alternative medicine. The positive results in saponin, glycoside, steroid, and alkaloid contents indicate its possible use in vaccine production and other pharmacological activities, including as an antioxidant (Benjamin, 2021).

Applications in Rare Earth Elements Extraction

Myristonitrile, specifically in the form of myristic acetate, has been studied for its efficacy in the extraction of rare earth elements from chloride mediums. This research is pivotal for developing more efficient and environmentally friendly methods for extracting valuable rare earth elements (Deng et al., 2021).

Impact on Protein Function in Cells

Studies on the lipid modification of protein subunits, such as the G-protein α-subunit, demonstrate the role of myristonitrile in altering protein interactions and functions. This research provides insights into how modifications with fatty acids like myristonitrile can impact essential processes in photoreceptor cells and beyond (Kokame et al., 1992).

Myristic Acid as a Preservative in Food Industry

The antibacterial properties of myristoyl-L-methionine, derived from myristic acid, have been explored for potential use in food preservation, particularly in combating bacterial growth in meat products. This line of research has implications for improving food safety and extending shelf life (Greer, Paquet & Dilts, 2000).

Safety And Hazards

Myristonitrile is classified as having acute toxicity when ingested, inhaled, or comes into contact with the skin . It also has skin corrosion/irritation properties .

Future Directions

The future directions for Myristonitrile and other nitriles involve the development of more efficient, cost-effective, and sustainable methods for their synthesis . One promising direction is the use of biocatalysis, which offers milder conditions and greater selectivity compared to many chemical processes .

properties

IUPAC Name

tetradecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRCLPRHEOPXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060877
Record name Tetradecanenitrile
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Molecular Weight

209.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecanenitrile

CAS RN

629-63-0, 68002-66-4
Record name Tetradecanenitrile
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Record name Nitriles, C14-18
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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